3,5-Di-tert-butyl-4-hydroxybenzonitrile

Description

3,5-Di-tert-butyl-4-hydroxybenzonitrile (CAS: 1988-88-1) is a phenolic nitrile derivative characterized by a benzonitrile core substituted with two tert-butyl groups at the 3- and 5-positions and a hydroxyl group at the 4-position. Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol and a melting point of 144°C . The compound exhibits moderate lipophilicity (LogP: 3.86) and low aqueous solubility, typical of sterically hindered phenolic derivatives. Its nitrile group distinguishes it from other phenolic antioxidants like butylated hydroxytoluene (BHT), influencing both its reactivity and applications in pharmaceuticals and materials science .

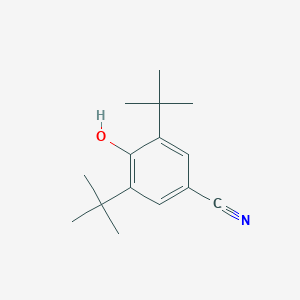

Structure

2D Structure

Propriétés

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXIIOLURNATOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173636 | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-88-1 | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1988-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Challenges

-

Reagents : tert-Butyl chloride or tert-butyl alcohol, aluminum chloride (AlCl₃) or boron trifluoride (BF₃) as Lewis acid catalysts.

-

Temperature : 80–120°C, necessitated by the electron-withdrawing nitrile group, which deactivates the aromatic ring toward electrophilic substitution.

-

Steric Hindrance : The bulky tert-butyl groups impede further substitution, often requiring excess alkylating agent (2.5–3.0 equivalents per tert-butyl group).

| Parameter | Typical Range | Optimization Strategy |

|---|---|---|

| Catalyst Loading | 1.2–1.5 equivalents | Gradual addition to minimize side reactions |

| Reaction Time | 12–24 hours | Monitoring via TLC or HPLC |

| Yield (Two-Step) | 45–60% | Sequential alkylation at 3- and 5-positions |

Post-alkylation, the hydroxyl group is reintroduced via deprotection if a protected intermediate (e.g., methyl ether) is used. For example, boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers without affecting the nitrile group.

Rosenmund-von Braun Cyanation of Halogenated Intermediates

This method involves converting a halogenated precursor (e.g., 3,5-di-tert-butyl-4-bromophenol) into the nitrile group via copper(I) cyanide (CuCN).

Key Steps

-

Halogenation : 3,5-Di-tert-butylphenol is brominated using phosphorus tribromide (PBr₃) in tetrahydrofuran (THF), yielding 3,5-di-tert-butyl-4-bromophenol.

-

Cyanation : The brominated intermediate reacts with CuCN in dimethylformamide (DMF) at 150–160°C for 6–8 hours.

Mechanistic Insight : The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where CuCN acts as both a cyanide source and a base. Steric hindrance from tert-butyl groups slows the reaction, necessitating higher temperatures.

| Stage | Yield (%) | Purity (HPLC) |

|---|---|---|

| Bromination | 85–90 | 92–95 |

| Cyanation | 70–75 | 88–90 |

Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted CuCN and by-products like 3,5-di-tert-butyl-4-cyanophenol ethers.

Palladium catalysis offers a modern alternative for nitrile group introduction, particularly with sterically demanding substrates.

Protocol Overview

-

Precursor : 3,5-Di-tert-butyl-4-iodophenol.

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), zinc cyanide (Zn(CN)₂, 1.5 equivalents).

-

Solvent : N-Methylpyrrolidone (NMP) at 100°C for 12 hours.

Advantages :

-

Tolerance to steric bulk due to bulky phosphine ligands.

-

Mild conditions compared to Rosenmund-von Braun.

| Condition | Effect on Yield |

|---|---|

| Ligand Bulkiness | Positively correlated |

| Temperature > 110°C | Decreased selectivity |

Limitations :

-

High catalyst loading increases costs.

-

Residual palladium requires chelating resins for removal.

Industrial-Scale Production and Automation

Large-scale synthesis prioritizes cost-efficiency, reproducibility, and safety. A patented industrial route (US4094855A) outlines the following steps:

-

Continuous Alkylation :

-

Tubular reactor with AlCl₃ catalyst.

-

tert-Butyl chloride fed at 10–15 L/min, 90–100°C.

-

Automated pressure control (2–3 bar).

-

-

Inline Purification :

-

Crystallization in heptane at 5°C.

-

Centrifugal filtration achieves >99% purity.

-

Scale-Up Challenges :

-

Exothermic reactions require precise cooling.

-

Residual AlCl₃ neutralization with aqueous NaHCO₃ generates significant waste.

Advanced Protection/Deprotection Strategies

To mitigate unwanted side reactions (e.g., nitrile hydrolysis or tert-butyl group cleavage), protective groups are employed.

Common Approaches

-

Silyl Protection : tert-Butyldimethylsilyl (TBS) chloride protects the hydroxyl group before alkylation. Deprotection uses tetrabutylammonium fluoride (TBAF) in THF.

-

Phosphite Esters : The hydroxyl group is converted to a phosphite ester (e.g., using PCl₃), stable under alkylation conditions. Hydrolysis with H₂O/MeOH restores the phenol.

Case Study :

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines.

Substitution: Ethers and esters.

Applications De Recherche Scientifique

Chemistry

DTBHN serves as a precursor in the synthesis of complex organic molecules. Its structural features make it valuable in organic chemistry for creating various derivatives and compounds. For instance, it has been utilized in the synthesis of substituted thiadiazoles and oxadiazoles, which exhibit pharmaceutical properties .

Biology

Research indicates that DTBHN possesses potential antioxidant properties. It acts by donating hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells and tissues. This mechanism is crucial for its application in biological studies related to oxidative stress and cellular protection.

Medicine

DTBHN has been explored for its role in developing pharmaceutical intermediates. Notably, it has shown activity as an inhibitor of enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory processes. This makes it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Industrial Applications

In the industrial sector, DTBHN is used as an antioxidant in the production of polymers and advanced materials. It enhances the thermal stability of plastics and rubber by preventing oxidative degradation during processing and application . Additionally, it can be employed as a light stabilizer to improve the durability of products exposed to UV radiation.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Facilitates formation of complex molecules |

| Biology | Antioxidant research | Neutralizes free radicals |

| Medicine | Pharmaceutical intermediary | Inhibits inflammatory enzymes |

| Industry | Antioxidant in polymers | Prevents oxidative degradation |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of DTBHN on cellular models exposed to oxidative stress. The results indicated that DTBHN significantly reduced markers of oxidative damage compared to untreated controls, suggesting its potential therapeutic applications in protecting cells from oxidative injury.

Case Study 2: Pharmaceutical Development

In a pharmacological study, DTBHN was tested as a potential treatment for inflammatory diseases. The compound demonstrated effective inhibition of 5-lipoxygenase activity in vitro, leading to reduced inflammation markers in animal models. This positions DTBHN as a promising candidate for further development into anti-inflammatory drugs .

Mécanisme D'action

The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the stabilization of the phenolic hydroxyl group, which prevents oxidative damage to cells and tissues .

Comparaison Avec Des Composés Similaires

Butylated Hydroxytoluene (BHT)

Structural Differences :

Functional Differences :

- Antioxidant Activity: BHT is a well-known synthetic antioxidant with radical-scavenging properties. However, derivatives of BHT containing nitrile or benzylidene groups (e.g., 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one) demonstrate superior DPPH radical scavenging activity (90% at 100 µM) compared to BHT (75%) and ascorbic acid (92%) .

- Drug-Likeness : Both BHT and this compound obey Lipinski’s Rule of Five, suggesting good oral bioavailability. However, the nitrile group in the latter may enhance interactions with biological targets, such as nuclear receptors .

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS: 24623-65-2)

Structural Differences :

Functional Differences :

3,5-Di-tert-butyl-4-methoxybenzaldehyde (CAS: 796047-09-1)

Structural Differences :

Functional Differences :

- The methoxy group reduces antioxidant activity compared to the hydroxyl-containing analog due to decreased hydrogen-donating capacity.

- Enhanced stability against oxidation, making it suitable for non-biological applications like polymer stabilization .

Activité Biologique

3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by research findings and data.

Chemical Structure and Properties

This compound has the chemical formula C₁₅H₂₁NO and is characterized by the presence of tert-butyl groups and a hydroxyl group on a benzonitrile backbone. These structural features contribute to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 245.34 g/mol |

| CAS Number | 137274-00-9 |

Antioxidant Activity

Research indicates that DTBHB exhibits strong antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated through various assays:

- DPPH Assay : DTBHB showed significant scavenging activity against the DPPH radical, indicating its potential as an antioxidant agent .

- Lipid Peroxidation : In vitro studies demonstrated that DTBHB effectively reduces lipid peroxidation in rat brain homogenates, suggesting protective effects against oxidative stress .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that DTBHB can inhibit the activity of key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) Inhibition : DTBHB acts as an inhibitor of COX enzymes, which are crucial in the inflammatory response. This property suggests potential applications in treating inflammatory diseases .

- 5-Lipoxygenase Inhibition : Additionally, DTBHB has been identified as an inhibitor of 5-lipoxygenase, further supporting its role in modulating inflammation .

Potential Anticancer Activity

Emerging studies suggest that DTBHB may possess anticancer properties:

- Cytotoxicity Against Cancer Cells : Preliminary investigations indicate that DTBHB exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .

- DNA Interaction : Research on dirhodium complexes containing DTBHB indicates that these compounds can bind to DNA, potentially disrupting cancer cell proliferation .

Case Studies and Research Findings

- Antioxidant Efficacy : In a comparative study using the ABTS method, DTBHB displayed higher antioxidant activity than traditional antioxidants like Trolox, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

- Inflammation Models : In vivo models demonstrated that administration of DTBHB significantly reduced markers of inflammation in rats subjected to inflammatory stimuli .

- Antitumor Mechanisms : Studies involving dirhodium complexes with DTBHB showed promising results in reducing tumor growth in preclinical models, suggesting a synergistic effect when combined with other therapeutic agents .

Q & A

Basic Question

- NMR Spectroscopy :

- IR Spectroscopy : Broad O–H stretch (~3200 cm⁻¹) and sharp C≡N stretch (~2240 cm⁻¹) confirm functional groups .

Advanced Consideration : X-ray crystallography (as in ) resolves steric crowding and confirms molecular geometry. High-resolution mass spectrometry (HRMS) validates molecular formula, especially for intermediates with isotopic labeling .

How does this compound function as an antioxidant in polymer stabilization?

Advanced Question

The phenolic hydroxyl group donates hydrogen atoms to scavenge free radicals, while tert-butyl groups enhance steric protection, prolonging antioxidant activity. Methodological validation includes:

- Accelerated Aging Tests : Monitor polymer degradation (e.g., via FTIR or tensile testing) under UV/thermal stress with/without the compound .

- Electron Paramagnetic Resonance (EPR) : Quantify radical scavenging efficiency in model systems .

Data Contradictions : Some studies report reduced efficacy in polar matrices due to poor solubility, necessitating compatibility studies with polymer blends .

What challenges arise in optimizing reaction conditions for nitrile group introduction?

Advanced Question

- Regioselectivity : Competing reactions (e.g., over-alkylation) may occur. Use directing groups (e.g., –OH) or low-temperature cyanation to control substitution patterns .

- Catalyst Deactivation : Tert-butyl groups may block active sites in metal-catalyzed reactions. Bulky ligands (e.g., XPhos) or solvent screening (e.g., DMF vs. THF) can improve yields .

Experimental Design : Design-of-Experiment (DoE) approaches optimize variables (temperature, catalyst loading, solvent polarity) to maximize nitrile formation .

How can researchers address discrepancies in reported thermal stability data for this compound?

Advanced Question

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles across studies. Variations may stem from impurities (e.g., residual solvents) or crystallinity differences .

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions and oxidative stability under inert vs. aerobic conditions .

Mitigation Strategy : Standardize purification protocols (e.g., recrystallization from ethanol/water) and validate purity via HPLC (>98% by area) .

What are the applications of this compound in coordination chemistry?

Advanced Question

The nitrile group can act as a ligand for transition metals (e.g., Cu, Pd), forming complexes for catalytic or photoluminescent applications. Methodological steps include:

- Synthesis of Metal Complexes : React with metal salts (e.g., CuCl₂) in aprotic solvents (e.g., acetonitrile) under inert atmosphere .

- Characterization : UV-Vis spectroscopy to assess ligand-to-metal charge transfer (LMCT) bands; cyclic voltammetry to study redox behavior .

Challenge : Steric bulk may limit coordination sites. Smaller metals (e.g., Ag⁺) or flexible bridging ligands (e.g., bipyridines) can enhance complex stability .

How do researchers validate the purity of this compound in synthetic batches?

Basic Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water gradient (70:30 to 90:10) .

- Melting Point Analysis : Compare observed mp (187–189°C) with literature values; deviations indicate impurities .

Advanced Consideration : LC-MS identifies by-products (e.g., tert-butyl-deprotected derivatives) and quantifies trace impurities .

What strategies mitigate hydrolysis of the nitrile group during storage or reactions?

Advanced Question

- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent moisture absorption and photodegradation .

- Reaction Conditions : Avoid protic solvents (e.g., H₂O, MeOH). Use anhydrous solvents (e.g., THF, DCM) and molecular sieves .

Mechanistic Insight : Hydrolysis to carboxylic acid is pH-dependent. Buffering reactions at neutral pH or using phase-transfer catalysts minimizes unwanted conversion .

How is computational modeling applied to predict the reactivity of this compound?

Advanced Question

- DFT Calculations : Model transition states for tert-butyl group rotation or nitrile reactivity. Software (e.g., Gaussian) optimizes geometries at the B3LYP/6-31G* level .

- Molecular Dynamics (MD) : Simulate interactions in polymer matrices to predict antioxidant dispersion and efficacy .

Validation : Compare computed NMR shifts with experimental data to refine force fields .

What are the bioactivity screening protocols for this compound in pharmacological studies?

Advanced Question

- In Vitro Assays : Test cytotoxicity (MTT assay) and antioxidant capacity (DPPH/ABTS radical scavenging) in cell lines (e.g., HepG2) .

- ADMET Profiling : Use Caco-2 monolayers for permeability studies; hepatic microsomes for metabolic stability .

Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration). Normalize data to vehicle controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.